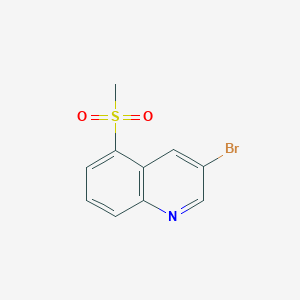

3-Bromo-5-(methylsulfonyl)quinoline

Description

Properties

IUPAC Name |

3-bromo-5-methylsulfonylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c1-15(13,14)10-4-2-3-9-8(10)5-7(11)6-12-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGAEPMORZGGDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1C=C(C=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101284210 | |

| Record name | Quinoline, 3-bromo-5-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956366-71-4 | |

| Record name | Quinoline, 3-bromo-5-(methylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956366-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 3-bromo-5-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-(methylsulfonyl)quinoline: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of 3-Bromo-5-(methylsulfonyl)quinoline. While this specific quinoline derivative is not extensively documented in publicly available literature, this guide synthesizes information from related compounds and established chemical principles to offer a robust resource for researchers in medicinal chemistry and materials science. We will explore its molecular architecture, predicted spectroscopic signatures, plausible synthetic pathways, and anticipated reactivity. The potential applications of this molecule as a versatile building block in the development of novel therapeutics and functional materials will also be discussed, grounded in the well-established biological and chemical significance of the quinoline scaffold.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3][4] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The strategic functionalization of the quinoline core allows for the fine-tuning of its physicochemical and pharmacological properties, making it a cornerstone in the design of novel therapeutic agents. The subject of this guide, this compound, incorporates two key functional groups that significantly influence its chemical behavior and potential applications: a bromine atom at the 3-position and a methylsulfonyl group at the 5-position. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, while the potent electron-withdrawing nature of the methylsulfonyl group modulates the electronic properties of the entire ring system.

Molecular Structure and Physicochemical Properties

The structural and electronic attributes of this compound are fundamental to understanding its reactivity and potential interactions with biological targets.

Structural Characterization

The molecule consists of a planar, bicyclic aromatic system. The bromine atom at the C-3 position and the methylsulfonyl group at the C-5 position are the key substituents that dictate its chemical personality.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1956366-71-4 | Supplier Data |

| Molecular Formula | C₁₀H₈BrNO₂S | Calculated |

| Molecular Weight | 286.15 g/mol | Calculated |

| Appearance | Predicted to be a solid at room temperature | Inferred |

| Solubility | Predicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |

Predicted Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the methyl protons of the sulfonyl group. The electron-withdrawing methylsulfonyl group will deshield protons on the same ring, shifting them downfield.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2 | 8.9 - 9.1 | d | J ≈ 2.0 |

| H-4 | 8.3 - 8.5 | d | J ≈ 2.0 |

| H-6 | 8.1 - 8.3 | dd | J ≈ 7.5, 1.5 |

| H-7 | 7.7 - 7.9 | t | J ≈ 7.5 |

| H-8 | 8.0 - 8.2 | dd | J ≈ 7.5, 1.5 |

| -SO₂CH₃ | 3.1 - 3.3 | s | - |

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbons attached to the electronegative bromine and the electron-withdrawing methylsulfonyl group will be significantly influenced.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 152 |

| C-3 | 120 - 122 |

| C-4 | 135 - 137 |

| C-4a | 128 - 130 |

| C-5 | 138 - 140 |

| C-6 | 125 - 127 |

| C-7 | 130 - 132 |

| C-8 | 127 - 129 |

| C-8a | 148 - 150 |

| -SO₂CH₃ | 44 - 46 |

2.2.3. Mass Spectrometry

The mass spectrum (Electron Ionization) is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one bromine atom (M⁺ and M⁺+2 peaks in approximately 1:1 ratio).

2.2.4. Infrared (IR) Spectroscopy

The IR spectrum will likely display characteristic absorption bands for the C=C and C=N stretching vibrations of the quinoline ring, as well as strong symmetric and asymmetric stretching bands for the S=O bonds of the methylsulfonyl group.

Synthesis and Manufacturing

A definitive, published synthetic route for this compound is not currently available. However, a plausible and logical synthetic strategy can be devised based on established methodologies in quinoline chemistry. The proposed pathway involves the synthesis of the 5-(methylsulfonyl)quinoline precursor followed by a regioselective bromination.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocols (Proposed)

Protocol 1: Synthesis of 5-(Methylsulfonyl)quinoline (E)

This multi-step protocol is based on analogous transformations reported in the literature for other aromatic systems.

-

Diazotization of 5-Aminoquinoline (A to B): To a cooled (0-5 °C) solution of 5-aminoquinoline in aqueous hydrochloric acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

-

Sulfonylation (B to C): The resulting diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride.

-

Reduction and Methylation (C to D): The crude quinoline-5-sulfonyl chloride is reduced to the corresponding thiol, for example, using zinc dust in sulfuric acid. The resulting thiol is then methylated in situ or after isolation with an appropriate methylating agent like methyl iodide in the presence of a base.

-

Oxidation (D to E): The 5-(methylthio)quinoline is oxidized to the desired 5-(methylsulfonyl)quinoline using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate.

Protocol 2: Bromination of 5-(Methylsulfonyl)quinoline (E to F)

This protocol is based on established methods for the bromination of quinolines.[5][6]

-

Reaction Setup: A solution of 5-(methylsulfonyl)quinoline in a suitable solvent (e.g., concentrated sulfuric acid or a chlorinated solvent like dichloromethane) is prepared in a round-bottom flask.

-

Brominating Agent Addition: N-Bromosuccinimide (NBS) is added portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is carefully quenched with a reducing agent (e.g., sodium thiosulfate solution) and neutralized with a base (e.g., sodium bicarbonate solution).

-

Purification: The crude product is extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel.

Reactivity and Chemical Transformations

The presence of both a bromo substituent and a methylsulfonyl group imparts a rich and versatile reactivity profile to this compound, making it a valuable intermediate in organic synthesis.

Reactions at the Bromine Position

The C-Br bond at the 3-position of the quinoline ring is amenable to a variety of palladium-catalyzed cross-coupling reactions.

4.1.1. Suzuki-Miyaura Coupling

This reaction allows for the formation of a C-C bond, enabling the introduction of various aryl and heteroaryl moieties. The general conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a boronic acid or ester.[7][8][9][10]

Caption: Suzuki-Miyaura coupling of this compound.

4.1.2. Buchwald-Hartwig Amination

This powerful method facilitates the formation of C-N bonds, allowing for the synthesis of a wide range of substituted aminoquinolines. The reaction typically employs a palladium catalyst with a specialized phosphine ligand (e.g., BINAP, Xantphos) and a strong base (e.g., NaOtBu).[11][12][13][14][15]

Caption: Buchwald-Hartwig amination of this compound.

Reactivity Influenced by the Methylsulfonyl Group

The methylsulfonyl group is a strong electron-withdrawing group, which deactivates the benzene portion of the quinoline ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution.

4.2.1. Nucleophilic Aromatic Substitution (SNA_r)

While the bromine at the 3-position is on the pyridine ring, the powerful electron-withdrawing effect of the 5-methylsulfonyl group can influence the reactivity of other positions on the quinoline nucleus, particularly towards strong nucleophiles. However, direct displacement of the methylsulfonyl group itself is also a possibility under certain conditions, as it can act as a leaving group.[16][17][18][19][20]

Potential Applications in Drug Discovery and Materials Science

Given the established importance of the quinoline scaffold and the synthetic versatility of the bromo and methylsulfonyl functionalities, this compound represents a highly promising building block for the synthesis of novel compounds with potential applications in various fields.

Medicinal Chemistry

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted quinoline core. The ability to introduce diverse substituents at the 3-position via cross-coupling reactions makes this compound an attractive starting point for the synthesis of new kinase inhibitor libraries.

-

Anticancer Agents: The quinoline scaffold is present in numerous anticancer drugs. The introduction of various functional groups can lead to compounds that interfere with cancer cell proliferation, induce apoptosis, or inhibit angiogenesis.

-

Antimicrobial Agents: Fluoroquinolone antibiotics are a well-known class of drugs. The development of new quinoline-based antimicrobials is an active area of research to combat drug-resistant pathogens.

Materials Science

The extended π-system of the quinoline ring and the potential for further functionalization suggest that derivatives of this compound could be explored for applications in:

-

Organic Light-Emitting Diodes (OLEDs): Functionalized quinolines can serve as fluorescent emitters or host materials in OLED devices.

-

Sensors: The quinoline nitrogen can act as a coordination site, and appropriate functionalization could lead to the development of selective chemosensors for metal ions or other analytes.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis. While specific experimental data for this molecule is limited, this guide provides a comprehensive overview of its predicted properties, plausible synthetic routes, and expected reactivity based on established chemical principles and data from analogous structures. The dual functionality of a reactive bromine atom and an electron-withdrawing methylsulfonyl group opens up a multitude of possibilities for the creation of novel and complex molecules for applications in drug discovery and materials science. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential.

References

- Calvin Wilson McCausland. "Hard and soft nucleophilic substitution patterns in amino-methylsulfon". BYU ScholarsArchive, 1976.

- Supplementary Information - The Royal Society of Chemistry. (URL not available)

- Technical Support Center: Amination of Bromin

- Wiley-VCH 2007 - Supporting Inform

- Application of Quinoline Ring in Structural Modification of N

- synthesis of quinoline derivatives and its applic

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.

- The Chemistry and Applications of Quinoline: A Comprehensive Review.

- Supporting Information For - The Royal Society of Chemistry. (URL not available)

- Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-bromoquinoline-3-carboxyl

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC.

- Buchwald–Hartwig amin

- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Public

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.

- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Buchwald-Hartwig Amin

- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Publishing.

- Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines - Benchchem.

- Selected syntheses and reactions of sulfones.

- Arylative Desulfonation of Diarylmethyl Phenyl Sulfone with Arenes Catalyzed by Scandium Triflate | Organic Letters - ACS Public

- 3-Bromoquinoline(5332-24-1) 1H NMR spectrum - ChemicalBook.

- Bromination of 8-substituted quinolines. Reagents and conditions. (i)...

- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.

- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor

- Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids.

- Suzuki Coupling - Organic Chemistry Portal.

- Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B - Beilstein Journals.

- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PubMed.

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC.

- Reduction of aryl methyl sulfones to arenes 2.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC.

- Aryl sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal.

- Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals.

- Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.

- Friedlander synthesis of polysubstituted quinoline using propylsulfonic...

- Suzuki cross-coupling - Chemistry LibreTexts.

- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)

- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.

- Nucleophilic Arom

- Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC.

- 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom

- The 5- and 8-bromination of quinoline and some of its deriv

Sources

- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. acgpubs.org [acgpubs.org]

- 6. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]

- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. "Hard and soft nucleophilic substitution patterns in amino-methylsulfon" by Calvin Wilson McCausland [scholarsarchive.byu.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

The Evolving Landscape of 5-Sulfonyl Quinoline Derivatives: A Deep Dive into Structure-Activity Relationships for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its vast therapeutic potential.[1][2][3] Its derivatives have given rise to a plethora of drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral agents. Among the myriad of quinoline modifications, the introduction of a sulfonyl group at the 5-position has emerged as a particularly fruitful strategy, yielding compounds with potent and diverse biological activities. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 5-sulfonyl quinoline derivatives, offering insights into the chemical nuances that govern their therapeutic efficacy.

The Quinoline Core: A Privileged Scaffold

The inherent chemical properties of the quinoline ring system, including its aromaticity, ability to intercalate with DNA, and capacity to form hydrogen bonds, make it an ideal foundation for drug design.[1] The sulfonyl group (-SO2-), with its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor, further enhances the drug-like properties of these molecules, often improving their metabolic stability and target-binding affinity.

Unraveling the Structure-Activity Relationship: A Multi-Target Perspective

The biological activity of 5-sulfonyl quinoline derivatives is exquisitely sensitive to the nature and position of substituents on both the quinoline ring and the sulfonamide moiety. This section will dissect the SAR of these compounds against various therapeutic targets, supported by experimental data and mechanistic insights.

Anticancer Activity: A Tale of Substituent Effects

5-Sulfonyl quinoline derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the modulation of key signaling pathways that govern cell proliferation and survival.[1][4]

A seminal study on a series of 8-hydroxy- and 8-methoxyquinoline-5-sulfonamides revealed critical SAR insights.[1][5][6] The most profound observation was the indispensable role of the 8-hydroxy group for potent anticancer activity. Methylation of this hydroxyl group to a methoxy group resulted in a dramatic decrease or complete loss of cytotoxicity.[1] This suggests that the 8-hydroxy group is likely involved in crucial interactions with the biological target, possibly through metal chelation or hydrogen bonding.

The nature of the substituent on the sulfonamide nitrogen also plays a pivotal role in modulating anticancer potency. For instance, in a series of acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide, the N-methyl-N-(prop-2-yn-1-yl) derivative (Compound 3c ) exhibited the highest activity against amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cell lines.[1][5][6] This compound was found to upregulate the expression of tumor suppressor proteins p53 and p21 and alter the ratio of the anti-apoptotic protein BCL-2 to the pro-apoptotic protein BAX, thereby inducing apoptosis.[1][5][6]

Table 1: Anticancer Activity of Selected 8-Hydroxyquinoline-5-sulfonamide Derivatives [1][5]

| Compound | R Group on Sulfonamide Nitrogen | C-32 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| 3a | -CH₂C≡CH | 15.3 | 25.1 | 18.7 |

| 3b | -C(CH₃)₂C≡CH | >100 | >100 | >100 |

| 3c | -N(CH₃)CH₂C≡CH | 10.2 | 12.5 | 11.8 |

| 6a (8-OCH₃) | -CH₂C≡CH | >100 | >100 | >100 |

Data synthesized from Molecules 2024, 29(17), 4044.

The anticancer effects of 5-sulfonyl quinoline derivatives are often multifactorial. One key mechanism is the induction of apoptosis through the intrinsic pathway.

Caption: Apoptotic pathway induced by a 5-sulfonyl quinoline derivative.

Antibacterial Activity: Targeting Bacterial Processes

Quinoline-based compounds have a long history as antibacterial agents, and the 5-sulfonyl derivatives are no exception. Their mechanism of action often involves the inhibition of essential bacterial enzymes. For instance, sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria.[7]

In a study of hybrid quinoline-sulfonamide compounds, several derivatives exhibited promising activity against both Gram-positive and Gram-negative bacteria.[7] The SAR in this context is influenced by the nature of the linker between the quinoline and sulfonamide moieties, as well as the substitution pattern on the quinoline ring.

Table 2: Antibacterial Activity of Selected 5-Sulfonyl Quinoline Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

| QS3 | E. coli | 12 |

| S. typhi | 11 | |

| P. aeruginosa | 10 | |

| QS4 | E. coli | 6 |

| E. faecalis | 8 | |

| S. typhi | 7 |

Data synthesized from RSC Advances, 2025, Advance Article.

Anti-inflammatory and Antiviral Potential

The therapeutic reach of 5-sulfonyl quinoline derivatives extends to inflammatory and viral diseases. As anti-inflammatory agents, these compounds have been shown to target enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[2][8] The SAR for anti-inflammatory activity is highly dependent on the specific target. For example, quinolines with a carboxamide moiety have shown TRPV1 antagonism, while those with a carboxylic acid group exhibit COX inhibition.[8]

In the realm of antiviral research, certain 5-sulfonamido-8-hydroxyquinoline derivatives have demonstrated activity against avian paramyxovirus and laryngotracheitis virus.[9] The fusion of pyranopyrazole and pyranoimidazole rings to the quinoline sulfonamide core appears to be a key structural feature for this activity.

Experimental Protocols: A Foundation for Discovery

The synthesis and biological evaluation of 5-sulfonyl quinoline derivatives require robust and reproducible experimental methodologies.

Synthesis of 5-Sulfonyl Quinoline Derivatives

A common synthetic route to 5-sulfonyl quinoline derivatives involves the sulfonation of a quinoline precursor followed by reaction with an appropriate amine.

Caption: General synthetic workflow for 5-sulfonyl quinoline derivatives.

Protocol 1: Synthesis of 8-Hydroxyquinoline-5-sulfonyl Chloride [1]

-

To a stirred solution of 8-hydroxyquinoline (1.0 eq) in a suitable solvent (e.g., chloroform) at 0 °C, add chlorosulfonic acid (5.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 8-hydroxyquinoline-5-sulfonyl chloride.

Protocol 2: Synthesis of 8-Hydroxyquinoline-5-sulfonamides [1]

-

Dissolve 8-hydroxyquinoline-5-sulfonyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile).

-

Add the desired primary or secondary amine (2.0-4.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for the appropriate time (typically 12-24 hours).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 5-sulfonyl quinoline derivative.

Biological Evaluation

Protocol 3: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 5-sulfonyl quinoline derivatives for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

-

Prepare a serial dilution of the 5-sulfonyl quinoline derivatives in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacterium is observed.

Future Directions and Conclusion

The exploration of 5-sulfonyl quinoline derivatives continues to be a vibrant area of drug discovery. The SAR data presented in this guide underscore the critical importance of systematic structural modifications to optimize potency and selectivity. Future research will likely focus on:

-

Expansion of Chemical Diversity: Synthesizing novel derivatives with diverse substitution patterns to explore new regions of chemical space.

-

Target Identification and Validation: Elucidating the specific molecular targets of these compounds to better understand their mechanisms of action.

-

In Vivo Efficacy and Pharmacokinetic Studies: Translating promising in vitro results into in vivo models to assess their therapeutic potential in a physiological context.

References

-

Zięba, A., Liana, M., Płonka, J., Kuśmierz, D., Jampilek, J., & Latocha, M. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]

-

Burch, J. D., Belley, M., Fortin, R., Deschênes, D., Girard, M., Colucci, J., ... & Han, Y. (2008). Structure-activity relationships and pharmacokinetic parameters of quinoline acylsulfonamides as potent and selective antagonists of the EP(4) receptor. Bioorganic & medicinal chemistry letters, 18(6), 2048–2054. [Link]

-

Zięba, A., Liana, M., Płonka, J., Kuśmierz, D., Jampilek, J., & Latocha, M. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Research Square. [Link]

-

Zięba, A., Liana, M., Płonka, J., Kuśmierz, D., Jampilek, J., & Latocha, M. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. National Center for Biotechnology Information. [Link]

-

Pal, M. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini reviews in medicinal chemistry, 18(16), 1363–1385. [Link]

-

Yurttaş, L., & Çiftçi, G. (2018). New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1586-1596. [Link]

-

Hafez, H. N., El-Gazzar, A. R. B. A., & Nawas, R. A. (2012). Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. Archiv der Pharmazie, 345(9), 723-731. [Link]

-

Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]

-

Szymański, P., Markowicz, J., Mikiciuk-Olasik, E., & Jończyk, J. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2539. [Link]

-

Bano, B., Kanwal, Khan, K. M., Jabeen, A., Faheem, A., Taha, M., Haider, S. M., & Perveen, S. (2021). Sulfonamides and Sulphonyl Ester of Quinolines as Non-Acidic, Non- Steroidal, Anti-inflammatory Agents. Letters in Drug Design & Discovery, 18(2), 112-120. [Link]

-

Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]

-

El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2013). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 18(12), 14667-14685. [Link]

-

Hafez, H. N., El-Gazzar, A. R. B. A., & Nawas, R. A. (2012). Synthesis, Antimicrobial, and Antiviral Activities of Some New 5-Sulphonamido-8-hydroxyquinoline Derivatives. ResearchGate. [Link]

-

Janardhanan, J., Parambath, M., & Varma, R. L. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]

-

Clark, R. D., Miller, A. B., Berger, J., Repke, D. B., & Weinhardt, K. K. (1988). Synthesis and structure-activity relationships of 2-sulfonamido-1,3,4,6,7,11b alpha-hexahydro-2H-benzo[a]quinolizines as alpha 2-adrenoceptor antagonists. Journal of medicinal chemistry, 31(6), 1162–1171. [Link]

-

Patel, K. B., & Kumari, P. (2022). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. Journal of Molecular Structure, 1268, 133634. [Link]

-

Sharma, A., Kumar, V., & Kumar, P. (2022). Selected quinoline derivatives with anti-inflammatory activity. ResearchGate. [Link]

-

Patel, K. B., & Kumari, P. (2022). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. ResearchGate. [Link]

-

Kumar, S., Singh, R., Kumar, A., & Singh, R. K. (2025). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. Scientific Reports, 15(1), 1-17. [Link]

-

Kaur, R., & Kumar, K. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113220. [Link]

-

Singh, A., Kumar, A., Singh, R. K., & Singh, R. K. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 15(4), 2269-2280. [Link]

-

Sharma, A., Kumar, V., & Kumar, P. (2022). SAR analysis of different quinoline derivatives as AChE and BChE inhibitors. ResearchGate. [Link]

-

Sharma, A., Kumar, V., & Kumar, P. (2022). Strategy and SAR of substituted quinoline derivatives for NSCLC as EGFR mutant inhibitors. ResearchGate. [Link]

-

Szymańska, E., & Giebułtowicz, J. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 29(10), 2309. [Link]

Sources

- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of 3-bromoquinoline scaffolds in medicinal chemistry

The 3-Bromoquinoline Scaffold: A Strategic Gateway for Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary: The Strategic Value of the C3-Position

In the architecture of privileged scaffolds, the quinoline ring system is ubiquitous, underpinning antimalarials, kinase inhibitors, and antibiotics. However, the C3 position represents a unique synthetic challenge and opportunity.

-

The Electronic Paradox: The pyridine ring of quinoline is electron-deficient. Positions C2 and C4 are highly susceptible to nucleophilic attack (

) due to the inductive withdrawal of the nitrogen. In contrast, C3 is electronically neutral , behaving more like a phenyl ring. It resists direct nucleophilic substitution but is the ideal candidate for palladium-catalyzed cross-coupling. -

The 3-Bromo Advantage: 3-Bromoquinoline acts as a "universal socket." It allows medicinal chemists to install diversity at the C3 position—a vector often critical for occupying hydrophobic pockets in kinases (e.g., p38 MAP kinase) or modulating metabolic stability—late in the synthetic sequence.

This guide details the robust synthesis of the 3-bromoquinoline scaffold, its validation, and its application as a divergence point in drug discovery.

Synthetic Access: Constructing the Scaffold

Accessing 3-bromoquinoline with high regiocontrol is the first hurdle. Direct bromination of quinoline often yields a mixture of 3-bromo, 6-bromo, and poly-brominated species due to the competing reactivity of the benzene ring (SEAr).

Method A: The Modified Skraup/Doebner-Miller Approach (Recommended)

For high purity and scalability, constructing the ring with the bromine installed is superior to brominating the formed ring.

Mechanism:

The reaction involves the condensation of aniline with a pre-brominated C3-fragment (derived from 1,1,3,3-tetramethoxypropane and

Figure 1: Regioselective construction of 3-bromoquinoline via modified Skraup synthesis.

The C3-Gateway: Palladium-Catalyzed Diversification

Once synthesized, 3-bromoquinoline is the substrate of choice for Divergent Oriented Synthesis (DOS) .

Mechanistic Insight: Why Pd?

Unlike C2-Cl or C4-Cl quinolines, which can react via addition-elimination with amines or alkoxides, the C3-Br bond is unreactive to classical nucleophiles. However, the C3-Br bond undergoes oxidative addition to Pd(0) faster than C-Cl bonds, allowing chemoselective functionalization if other halides are present.

Key Transformations:

-

Suzuki-Miyaura: Installation of aryl/heteroaryl groups (Biaryl synthesis).

-

Buchwald-Hartwig: Installation of amines (Kinase hinge binders).

-

Sonogashira: Installation of alkynes (Rigid linkers).

-

Heck: Vinylation (Styryl analogs).

Figure 2: The C3-Gateway showing divergent synthesis pathways from the common intermediate.

Case Studies in Drug Discovery

Case Study 1: Hsp90 Inhibitors

Research into Heat Shock Protein 90 (Hsp90) inhibitors identified the 3-bromoquinoline scaffold as a precursor to 3-(heteroaryl)quinolin-2(1H)-ones .[1]

-

Logic: The 3-bromo group allows for a Liebeskind-Srogl cross-coupling or Stille coupling to attach purine mimics.

-

Outcome: Compounds like 6BrCaQ analogues showed

values in the low micromolar range against breast cancer lines (MDA-MB-231). The C3-substitution was critical for orienting the molecule within the ATP-binding pocket of Hsp90.

Case Study 2: p38 MAP Kinase Inhibitors

In the development of anti-inflammatory agents, 3-aminoquinolines (derived via Buchwald-Hartwig coupling of 3-bromoquinoline) serve as hinge-binding motifs.

-

SAR: Substitution at C3 with an amino-aryl group allows hydrogen bonding with the hinge region (Met109 in p38

), a key interaction for potency.

Detailed Experimental Protocols

Protocol A: Self-Validating Synthesis of 3-Bromoquinoline

Adapted from optimized Skraup methodologies.

Reagents: Aniline (1.0 eq), 1,1,3,3-Tetramethoxypropane (1.1 eq),

-

Preparation of Electrophile: In a fume hood, dissolve 1,1,3,3-tetramethoxypropane in acetic acid. Add bromine dropwise at 0°C. Validation: Color change from deep red to pale orange indicates consumption of

and formation of the bromomalonaldehyde intermediate. -

Condensation: Add aniline to the mixture. Heat to reflux (100°C) for 3 hours.

-

Workup: Cool to RT. Basify with NaOH to pH 10. Extract with DCM (

). -

Purification: Flash column chromatography (Hexane/EtOAc 9:1).

-

Validation Checkpoint:

-

TLC:

(Hex/EtOAc 8:2). -

1H NMR (CDCl3): Look for the diagnostic singlet at

ppm (H2) and doublet at

-

Protocol B: Suzuki Cross-Coupling (General Procedure)

Standardizing the C3-arylation.

Reagents: 3-Bromoquinoline (1.0 eq), Phenylboronic acid (1.2 eq),

-

Degassing (Critical Step): Combine solvent and base in a reaction vial. Sparge with Argon for 15 mins. Causality: Oxygen poisons the Pd(0) catalyst, leading to homocoupling of the boronic acid.

-

Addition: Add 3-bromoquinoline, boronic acid, and catalyst under Argon flow. Seal immediately.

-

Reaction: Heat to 90°C for 12 hours.

-

Monitoring: Check LCMS for Mass [M+H]+ corresponding to the biaryl product. Disappearance of the Br-isotope pattern (1:1 ratio of M/M+2) confirms conversion.

-

Scavenging: Treat crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium before biological testing.

Data Summary: Reactivity Profile

| Position | Electronic Character | Preferred Reaction | Key Reagent Class |

| C2 | Electron Deficient ( | Amines, Alkoxides | |

| C3 | Neutral / Aromatic | Pd-Catalyzed Coupling | Boronic Acids, Alkynes |

| C4 | Electron Deficient ( | Amines | |

| C8 | Electron Rich | Halogens, Nitration |

References

-

BenchChem. An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives. BenchChem Technical Resources.[2] Link

-

Solomon, V. R., & Lee, H. (2011).[3] Quinoline as a Privileged Scaffold in Cancer Drug Discovery.[4][5] Current Medicinal Chemistry, 18(10), 1488-1508. Link

-

Mourad, A. K., et al. (2022).[1] Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90.[1] Molecules, 27(3), 666. Link

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[6] (Ref for Skraup/Doebner-Miller mechanisms). Link

-

PubChem. 3-Bromoquinoline Compound Summary. National Library of Medicine. Link

Sources

- 1. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 3-Bromo-5-(methylsulfonyl)quinoline: A Privileged Building Block for Modern Kinase Inhibitor Discovery

Prepared by: Gemini, Senior Application Scientist

Executive Summary

In the landscape of modern medicinal chemistry, particularly in the targeted therapy of cancer, kinase inhibitors represent a pillar of precision medicine.[1] Within this class of therapeutics, heterocyclic scaffolds are paramount, and the quinoline core has emerged as a "privileged" structure, featured in numerous FDA-approved drugs.[2][3] This guide focuses on a highly functionalized and versatile quinoline derivative: 3-Bromo-5-(methylsulfonyl)quinoline . We will explore its chemical attributes, synthesis, and strategic application as a cornerstone building block for the development of next-generation kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical scaffolds for accelerated discovery programs.

Introduction: The Strategic Importance of the Quinoline Scaffold

Protein kinases are fundamental enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[4][5] Small molecule kinase inhibitors, designed to block the ATP-binding site of these enzymes, have revolutionized oncology. The quinoline ring system, a fusion of benzene and pyridine, has proven to be an exceptionally effective scaffold for these inhibitors.[1] Its rigid bicyclic structure provides a robust platform for the precise spatial orientation of pharmacophoric elements, while the nitrogen atom often acts as a key hydrogen bond acceptor, anchoring the molecule within the kinase hinge region.

The strategic value of This compound lies in its pre-installed, orthogonally reactive functional groups. The bromine atom at the 3-position serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, while the methylsulfonyl group at the 5-position provides a potent hydrogen bond acceptor and modulates physicochemical properties. This dual functionality allows for the rapid and divergent synthesis of complex molecular architectures tailored for high-potency and selective kinase inhibition.[6]

Physicochemical Profile and Reactivity Analysis

A thorough understanding of the building block's intrinsic properties is critical for its effective deployment in synthesis.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 1956366-71-4 | [6] |

| Molecular Formula | C₁₀H₈BrNO₂S | [6] |

| Molecular Weight | 286.15 g/mol | [6] |

| Appearance | Solid (Typical) | |

| Storage | Room temperature, dry, sealed | [6] |

Causality Behind Reactivity:

-

C3-Bromine: The bromine atom at the 3-position of the electron-deficient quinoline ring is an ideal electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions. Its position allows for the introduction of diverse aryl, heteroaryl, or alkyl groups that can be directed toward the solvent-front or gatekeeper regions of a kinase active site.

-

C5-Methylsulfonyl Group: This powerful electron-withdrawing group influences the overall electronics of the quinoline ring system. More importantly, the sulfonyl oxygens are excellent hydrogen bond acceptors, capable of forming strong, directional interactions with backbone amides or water molecules within the ATP-binding pocket. This feature can significantly enhance binding affinity and selectivity. Furthermore, the sulfone moiety often improves metabolic stability and aqueous solubility, key parameters in drug development.

Synthetic Strategy: A Retrosynthetic View

While numerous methods exist for constructing quinoline cores, a plausible retrosynthetic analysis for this compound points to a multi-step sequence starting from readily available materials.[7] The key transformations would involve the formation of the quinoline ring, followed by directed functionalization.

This proposed pathway leverages well-established transformations in heterocyclic chemistry, ensuring a scalable and reliable supply of the building block for discovery campaigns.

Application in Kinase Inhibitor Synthesis: Key Methodologies

The true power of this compound is realized through its application in palladium-catalyzed cross-coupling reactions. These methods provide a robust and modular approach to assemble complex kinase inhibitors.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki reaction is arguably the most widely used C-C bond-forming reaction in drug discovery due to its broad functional group tolerance and reliable conditions.[8][9] It is the method of choice for introducing aryl or heteroaryl moieties at the C3 position of the quinoline core.

Illustrative Protocol: Synthesis of 3-Aryl-5-(methylsulfonyl)quinoline

-

Reagent Preparation: To an oven-dried microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst system. A common and effective system is Pd(PPh₃)₄ (0.05 equiv) or a combination of a palladium source like Pd₂(dba)₃ (0.025 equiv) and a phosphine ligand like SPhos or XPhos (0.10 equiv).[10]

-

Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Seal the vial and heat the reaction to 80-110 °C. Reaction progress is monitored by TLC or LC-MS. Microwave irradiation can often significantly shorten reaction times.[10]

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

B. Buchwald-Hartwig Amination: Constructing C-N Linkages

The aniline or amino-heterocycle motif is a classic feature of many Type I kinase inhibitors, as the N-H group often forms a critical hydrogen bond with the kinase hinge region. The Buchwald-Hartwig amination is the premier method for forging these C-N bonds.[11][12]

Illustrative Protocol: Synthesis of 3-(Arylamino)-5-(methylsulfonyl)quinoline

-

Reagent Preparation: In a glovebox or under an inert atmosphere, charge a vial with this compound (1.0 equiv), the desired primary or secondary amine (1.1-1.3 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv).[13]

-

Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv) and a sterically hindered phosphine ligand (e.g., RuPhos, Xantphos, 0.04-0.10 equiv).[14][15] The choice of ligand is crucial and often substrate-dependent.

-

Solvent and Reaction: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane. Seal the vial and heat to 80-120 °C until the starting material is consumed (monitored by LC-MS).

-

Work-up and Purification: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved via silica gel chromatography.

Case Study: A Scaffold for Novel ATM Kinase Inhibitors

While direct examples citing this compound are emerging, its structural motifs are present in advanced kinase inhibitor scaffolds. For instance, the development of potent Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors has utilized the related[2][8][16]triazolo[4,5-c]quinoline core.[16] A hypothetical but chemically sound approach to potent inhibitors could leverage our building block.

Target: ATM Kinase, a critical regulator of the DNA damage response (DDR). Inhibiting ATM can sensitize cancer cells to radiation and chemotherapy.

Hypothetical Inhibitor Design: A potent inhibitor could be synthesized by first performing a Sonogashira coupling at the C3-bromo position with trimethylsilylacetylene, followed by deprotection and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a suitably functionalized azide to form a triazole linker. The methylsulfonyl group at C5 would occupy a key pocket, forming a hydrogen bond and enhancing potency.

Biological Activity of Related Scaffolds:

The table below shows the potent activity of published inhibitors based on the[2][8][16]triazolo[4,5-c]quinoline scaffold, demonstrating the potential of this core structure.[16]

| Compound ID | Modification | ATM IC₅₀ (nM) |

| Y04 | Parent Scaffold | 243 |

| 8a | Piperidin-1-ylpropoxy sidechain | 2.0 |

| A011 (8d) | Dimethylaminopropoxy sidechain | 1.0 |

Data adapted from reference[16].

The high potency of these analogs underscores the value of the quinoline core in targeting ATM kinase, and this compound represents a prime starting point for exploring novel chemical matter in this space.

Conclusion and Future Perspectives

This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers a direct and efficient route to complex molecular architectures relevant to kinase inhibition. Its pre-installed, orthogonally reactive handles—the C3-bromide for modular coupling and the C5-sulfonyl for pharmacophoric interactions and property modulation—enable medicinal chemists to rapidly generate and optimize lead compounds.

Future applications will likely see this scaffold employed in the synthesis of covalent inhibitors (by introducing a warhead via the C3 position), proteolysis-targeting chimeras (PROTACs), and selective inhibitors against newly validated kinase targets. Its utility and versatility ensure that this compound will remain a valuable tool in the ongoing quest for more effective and selective targeted therapies.

References

-

Discovery of[2][8][16]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors. (2022). PubMed Central. [Link]

-

3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.). Purdue University. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2024). organic-chemistry.org. [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Wiley Online Library. [Link]

-

Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). ACS Publications. [Link]

-

Docking of quinoline scaffold to GAK active site (PDB ID: 5Y80, compound 3). (n.d.). ResearchGate. [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). organic-chemistry.org. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). Purdue University. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

-

The Suzuki Reaction. (n.d.). Harvard University. [Link]

-

This compound. (n.d.). MySkinRecipes. [Link]

- Quinoline derivatives as tyrosine kinase inhibitors. (2003).

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]

- United States Patent (19). (n.d.).

- (12) United States Patent. (2005).

Sources

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hammer.purdue.edu [hammer.purdue.edu]

- 3. hammer.purdue.edu [hammer.purdue.edu]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. This compound [myskinrecipes.com]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 14. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. Discovery of [1,2,3]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Determining the Solubility Profile of 3-Bromo-5-(methylsulfonyl)quinoline in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 3-Bromo-5-(methylsulfonyl)quinoline. In the absence of extensive published solubility data for this specific compound, this document outlines the fundamental principles of solubility, details a robust experimental protocol based on the well-established shake-flask method, and provides a validated analytical workflow using High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability. This guide is designed to be a self-validating system for generating reliable and reproducible solubility data, a critical parameter in drug discovery and development.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability and overall efficacy. This compound, a heterocyclic compound, possesses structural motifs of interest in medicinal chemistry. Understanding its solubility in a range of organic solvents is paramount for its progression through various stages of drug development, including:

-

Preformulation studies: Selecting appropriate solvents for formulation development.

-

Process chemistry: Optimizing reaction conditions and purification strategies.

-

In vitro and in vivo screening: Ensuring adequate compound concentration in biological assays.

This guide provides the necessary theoretical foundation and practical protocols to empower researchers to generate a comprehensive solubility profile for this compound.

Theoretical Framework: Understanding the "Why" Behind Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent.[1][2] For this compound, its solubility in a given organic solvent will be dictated by:

-

Molecular Structure: The presence of a polar methylsulfonyl group (-SO₂CH₃) and a relatively nonpolar brominated quinoline ring system creates a molecule with distinct regions of varying polarity.

-

Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the organic solvent will determine its ability to overcome the lattice energy of the solid solute and solvate its molecules.

A systematic approach to understanding solubility involves considering a range of solvents with varying properties, from nonpolar to polar aprotic and polar protic.

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[3][4][5] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantifying the concentration of the dissolved solute in the supernatant.

Materials and Reagents

-

This compound (solid, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

-

Analytical balance

Step-by-Step Experimental Workflow

The following protocol outlines the shake-flask method for determining the solubility of this compound.

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of solid this compound to a series of glass vials. An amount that is visually in excess after equilibration is sufficient.

-

Pipette a known volume (e.g., 2 mL) of each selected organic solvent into the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vials on an orbital shaker or rotator.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration plateaus.

Step 3: Sample Clarification

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).[4]

-

Carefully collect an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to prevent any solid particles from interfering with the subsequent analysis.

Step 4: Quantification by HPLC

-

Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the original solubility, taking the dilution factor into account.

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow for solubility determination using the shake-flask method.

Analytical Method Development: HPLC for Accurate Quantification

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of organic molecules in solution.[8][9][10][11][12] A validated HPLC method is essential for obtaining accurate solubility data.

Proposed HPLC Conditions

-

Column: A C18 reverse-phase column is a good starting point for the separation of moderately polar compounds like quinoline derivatives.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure good peak shape and resolution.

-

Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

-

Flow Rate: A typical flow rate of 1.0 mL/min can be used.

-

Injection Volume: A standard injection volume of 10 µL is appropriate.

Method Validation

To ensure the reliability of the analytical data, the HPLC method should be validated for:

-

Linearity: Demonstrate a linear relationship between the detector response and the concentration of the analyte over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value.

-

Precision: Assess the degree of scatter between a series of measurements.

-

Specificity: Ensure that the analytical signal is solely from the analyte of interest and not from any impurities or excipients.

Data Presentation and Interpretation

The experimentally determined solubility data for this compound in various organic solvents should be presented in a clear and concise table.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) |

| Hexane | 1.88 | < 0.1 |

| Toluene | 2.38 | 1.5 |

| Dichloromethane | 9.08 | 15.2 |

| Acetone | 20.7 | 55.8 |

| Acetonitrile | 37.5 | 42.3 |

| Ethanol | 24.5 | 25.6 |

| Methanol | 32.7 | 38.9 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 |

Note: The data presented in this table is hypothetical and serves as an example of how to present the results. Actual experimental data should be reported.

The interpretation of this data will provide valuable insights into the physicochemical properties of this compound and guide its further development.

Diagram of Factors Influencing Solubility

Sources

- 1. chem.ws [chem.ws]

- 2. Khan Academy [khanacademy.org]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 8. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]

- 9. researchgate.net [researchgate.net]

- 10. sielc.com [sielc.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: A Scalable, Multi-Step Synthesis Protocol for 3-Bromo-5-(methylsulfonyl)quinoline

Abstract

3-Bromo-5-(methylsulfonyl)quinoline is a key heterocyclic building block in modern drug discovery, particularly in the development of novel kinase inhibitors for oncology and anti-inflammatory applications.[1] Its specific substitution pattern, featuring an electron-withdrawing sulfonyl group and a synthetically versatile bromine handle, makes it an attractive scaffold for generating compound libraries. This application note details a robust and scalable three-step synthetic route starting from a commercially available aniline precursor. The proposed pathway leverages a classic Skraup quinoline synthesis, followed by a reliable oxidation and a regioselective bromination. Each protocol is designed with scalability, safety, and efficiency in mind, providing researchers and process chemists with a practical guide for producing multi-gram quantities of this valuable intermediate.

Introduction: Strategic Importance of the Target Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[2] The title compound, this compound, is of particular interest due to the orthogonal reactivity of its functional groups. The sulfonyl moiety often serves as a hydrogen bond acceptor or a metabolically stable surrogate for other functional groups, while the bromine atom at the 3-position provides a reactive site for further elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[3] This allows for the systematic exploration of the chemical space around the quinoline core, a critical activity in structure-activity relationship (SAR) studies.[4]

Given the absence of a well-documented, scalable synthesis in the public domain, this guide aims to provide a logical and experimentally grounded pathway. The chosen strategy prioritizes regiochemical control, the use of cost-effective reagents, and processes amenable to large-scale chemical production.

Retrosynthetic Analysis and Strategy Selection

A successful scalable synthesis requires a strategy that maximizes control over regiochemistry from the earliest possible stage. Instead of attempting to functionalize a pre-formed quinoline core, which can lead to isomeric mixtures and difficult purifications, our approach builds the desired substitution pattern from a simpler, appropriately functionalized aniline precursor.

The retrosynthetic analysis is outlined below:

Figure 2: Workflow for the Skraup Synthesis of 5-(Methylthio)quinoline.

Step-by-Step Protocol:

-

Reactor Setup: Equip a jacketed glass reactor with a mechanical overhead stirrer, a thermocouple, a condenser, and a controlled addition funnel. Ensure the system is vented to a scrubber.

-

Charging Reagents: To the reactor, charge 3-(methylthio)aniline (1.0 eq), nitrobenzene (1.2 eq), and anhydrous iron(II) sulfate (0.1 eq). Begin vigorous stirring.

-

Acid Addition: Cool the mixture to below 20°C and slowly add concentrated sulfuric acid (98%, ~3.0 eq) via the addition funnel, maintaining the internal temperature below 40°C.

-

Glycerol Addition: After the acid addition is complete, heat the mixture to 100°C. Begin the slow, dropwise addition of glycerol (3.5 eq). The addition rate must be carefully controlled to manage the exotherm, keeping the internal temperature below 120°C.

-

Reaction Drive: Once the glycerol addition is complete, slowly heat the reaction mixture to 140-150°C. The reaction is highly exothermic at this stage. Maintain this temperature for 3-4 hours, monitoring progress by TLC or HPLC.

-

Workup: Cool the reaction mixture to below 80°C and cautiously quench by slowly adding it to a separate vessel containing cold water (10 volumes).

-

Purification: Remove the excess nitrobenzene via steam distillation. Cool the remaining solution and basify to pH > 10 with a 50% (w/w) NaOH solution, ensuring the temperature is controlled with an ice bath.

-

Extraction & Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., toluene or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or crystallization to yield 5-(methylthio)quinoline.

Protocol 1.2: Oxidation to 5-(Methylsulfonyl)quinoline

The oxidation of the electron-rich thioether to the corresponding sulfone is a high-yielding and clean transformation. Using Oxone® (potassium peroxymonosulfate) provides a safe and effective alternative to other oxidants, especially at scale.

Step-by-Step Protocol:

-

Dissolution: In a reactor, dissolve 5-(methylthio)quinoline (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).

-

Oxidant Addition: Cool the solution to 0-5°C using an ice/water bath. Add a solution of Oxone® (2.2 eq) in water portion-wise, ensuring the internal temperature does not exceed 15°C.

-

Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC or HPLC. The reaction typically results in the precipitation of the product.

-

Isolation: Filter the solid precipitate and wash thoroughly with cold water, followed by a cold, minimal amount of methanol to remove any residual impurities.

-

Drying: Dry the resulting white to off-white solid under vacuum at 50°C to a constant weight to yield pure 5-(methylsulfonyl)quinoline.

Part 2: Final Step - Regioselective Bromination

Protocol 2.1: Electrophilic Bromination of 5-(Methylsulfonyl)quinoline

This final step introduces the bromine atom at the C3 position. The quinoline ring is electron-deficient, further deactivated by the potent C5-sulfonyl group. This makes electrophilic substitution challenging. However, using N-Bromosuccinimide (NBS) in a strong acid medium can facilitate the reaction. [3][5]The conditions are chosen to favor substitution on the pyridine ring, which is less deactivated than the benzene ring bearing the sulfonyl group.

Step-by-Step Protocol:

-

Reactor Setup: In a clean, dry, inerted reactor, add 5-(methylsulfonyl)quinoline (1.0 eq).

-

Acid Solvent: Add concentrated sulfuric acid (98%, 5-10 volumes) and stir until a homogeneous solution is obtained. Cool the solution to 0-5°C.

-

Brominating Agent: Add N-Bromosuccinimide (NBS, 1.1 eq) in small portions over 30-60 minutes, maintaining the internal temperature below 10°C.

-

Reaction Drive: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress should be monitored carefully by HPLC, checking for the formation of the product and consumption of the starting material. Gentle heating (e.g., to 40-50°C) may be required to drive the reaction to completion, but this should be evaluated carefully to avoid side products.

-

Quenching: Once the reaction is complete, cool the mixture back to 0-5°C and pour it slowly and carefully onto crushed ice with vigorous stirring.

-

Neutralization & Isolation: Adjust the pH of the aqueous slurry to 7-8 using a saturated sodium bicarbonate solution or dilute sodium hydroxide. The product will precipitate as a solid.

-

Purification: Filter the crude solid, wash with ample water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) will yield the final product, this compound.

Data Summary and Expected Results

The following table summarizes the expected outcomes for this synthetic sequence at a laboratory scale. Yields and purity are representative and may require optimization for specific large-scale campaigns.

| Step | Key Reagents | Solvent(s) | Temp. (°C) | Time (h) | Expected Yield (%) | Expected Purity (HPLC) |

| 1.1 Skraup Synthesis | 3-(Methylthio)aniline, Glycerol, H₂SO₄ | None (Neat) | 140-150 | 3-4 | 55-65 | >95% |

| 1.2 Oxidation | 5-(Methylthio)quinoline, Oxone® | Methanol/Water | 0-25 | 4-6 | 90-98 | >99% |

| 2.1 Bromination | 5-(Methylsulfonyl)quinoline, NBS | Conc. H₂SO₄ | 0-25 | 12-24 | 60-75 | >98% |

Conclusion

This application note presents a comprehensive and scalable three-step synthesis for this compound. The strategy emphasizes regiochemical control by constructing the quinoline core via a Skraup reaction on a pre-functionalized aniline. Subsequent high-yielding oxidation and a targeted late-stage bromination provide an efficient route to this valuable building block. The detailed protocols serve as a reliable starting point for researchers in medicinal chemistry and drug development, enabling the production of this key intermediate for the synthesis of next-generation therapeutics.

References

-

Title: Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives Source: Journal of Organic Chemistry, 2022. URL: [Link]

-

Title: Synthesis and antibacterial activity of certain quinoline and quinazoline derivatives containing sulfide and sulfone moieties Source: PubMed, 1989. URL: [Link]

-

Title: NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study Source: RSC Publishing, 2023. URL: [Link]

-

Title: NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study Source: RSC Publishing, 2023. URL: [Link]

-

Title: Synthesis, Reactions and Medicinal Uses of Quinoline Source: Pharmaguideline. URL: [Link]

-

Title: An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols Source: Organic Chemistry Portal. URL: [Link]

-

Title: this compound Source: MySkinRecipes. URL: [Link]

-

Title: Various conventional routes for the synthesis of quinoline derivatives. Source: ResearchGate. URL: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols [organic-chemistry.org]

- 5. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]

Application Note & Protocol: Nucleophilic Aromatic Substitution (SNAr) on Sulfonyl-Activated Quinolines for Medicinal Chemistry

Introduction